molecular formula C5H5F5O3 B3031132 Methyl 2,2,3,3,3-pentafluoropropyl carbonate CAS No. 156783-97-0

Methyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No. B3031132
M. Wt: 208.08 g/mol
InChI Key: SPIQNASBHBLPFV-UHFFFAOYSA-N
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Patent
US05847188

Procedure details

Methyl 2,2,3,3,3-Pentafluoropropyl carbonate was prepared by the same manner as the example 4 except that K2CO3 (0.046 g) was used as a catalyst in stead of a 28% sodium methoxide/methanol solution (1.3 g). After 2,2,3,3,3-pentafluoropropanol and dimethyl carbonate were allowed to react, the mixture thereof was passed through a column filled with silicagel (8 g) in order to remove K2CO3, and was distilled to give methyl 2,2,3,3,3-pentafluoropropyl carbonate as a colorless liquid (yield 55 %).
Name
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].C[O-].[Na+].CO.[F:12][C:13]([F:20])([C:16]([F:19])([F:18])[F:17])[CH2:14][OH:15].[C:21](=O)([O:24]C)[O:22][CH3:23]>>[C:21](=[O:24])([O:15][CH2:14][C:13]([F:20])([F:12])[C:16]([F:19])([F:18])[F:17])[O:22][CH3:23] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.046 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
sodium methoxide methanol
Quantity
1.3 g
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(F)(F)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
ADDITION
Type
ADDITION
Details
filled with silicagel (8 g) in order
CUSTOM
Type
CUSTOM
Details
to remove K2CO3
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OCC(C(F)(F)F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.